

# Thermochemical data for monoethyl adipate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Monoethyl adipate

Cat. No.: B1234035

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Properties of **Monoethyl Adipate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **monoethyl adipate** (MEA). Due to a lack of experimentally determined thermochemical values in the current scientific literature, this guide presents high-quality calculated data and outlines the standard experimental protocols that would be employed for their empirical determination. Additionally, this guide details the synthesis of **monoethyl adipate** via Fischer esterification.

## Introduction to Monoethyl Adipate

**Monoethyl adipate** (MEA), with the chemical formula  $C_8H_{14}O_4$ , is the monoester of adipic acid and ethanol.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3] Understanding its thermochemical properties, such as enthalpy of formation and heat capacity, is crucial for process design, safety analysis, and reaction modeling in its various applications.

## Physicochemical and Thermochemical Data

The following tables summarize the available physical and calculated thermochemical properties of **monoethyl adipate**. It is critical to note that the thermochemical data presented are derived from computational methods, as experimental values have not been widely reported.

Table 1: Physical Properties of **Monoethyl Adipate**

Property	Value	Source(s)
Molecular Formula	C8H14O4	[4][5]
Molecular Weight	174.19 g/mol	[4][5]
Melting Point	28-29 °C	[3]
Boiling Point	180 °C at 18 mmHg	[3]
Density	0.98 g/mL at 25 °C	[3]
Refractive Index	n <sub>20/D</sub> 1.439	[3]

Table 2: Calculated Thermochemical Data for **Monoethyl Adipate**

These values were calculated using the Joback group contribution method and have not been experimentally verified.

Property	Symbol	Value	Unit	Source
Standard Enthalpy of Formation (Gas)	$\Delta_f H^\circ_{\text{gas}}$	-718.06	kJ/mol	[4]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-483.18	kJ/mol	[4]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	24.95	kJ/mol	[4]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	65.98	kJ/mol	[4]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Not specified	J/mol·K	[4]

# Experimental Protocols for Thermochemical Data Determination

While experimental data for **monoethyl adipate** is not readily available, the following standard protocols are used to determine the thermochemical properties of organic compounds.

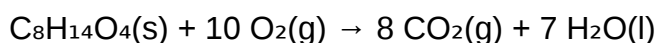
## Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is typically determined indirectly by measuring the enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of pure **monoethyl adipate** is placed in a crucible inside a high-pressure vessel (the "bomb").
- **Pressurization:** The bomb is filled with an excess of pure oxygen to ensure complete combustion.
- **Immersion:** The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.
- **Temperature Measurement:** The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change ( $\Delta T$ ) is determined after correcting for heat loss to the surroundings.
- **Calculation:** The heat released by the combustion ( $q_{\text{reaction}}$ ) is calculated from the temperature change and the heat capacity of the calorimeter system ( $C_{\text{cal}}$ ), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
  - $q_{\text{reaction}} = -C_{\text{cal}} * \Delta T$

- **Standard Enthalpy of Combustion:** The molar enthalpy of combustion ( $\Delta_c H^\circ$ ) is calculated from  $q_{\text{reaction}}$  and the number of moles of the sample.
- **Standard Enthalpy of Formation:** The standard enthalpy of formation of **monoethyl adipate** is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ) and the experimentally determined standard enthalpy of combustion.



$$\Delta_f H^\circ(\text{C}_8\text{H}_{14}\text{O}_4) = [8 * \Delta_f H^\circ(\text{CO}_2) + 7 * \Delta_f H^\circ(\text{H}_2\text{O})] - \Delta_c H^\circ(\text{C}_8\text{H}_{14}\text{O}_4)$$

## Determination of Heat Capacity and Enthalpies of Phase Transition via Differential Scanning Calorimetry (DSC)

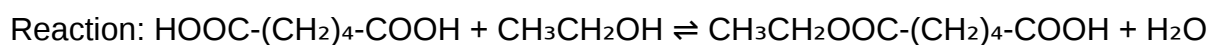
Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat capacity ( $C_p$ ) and the enthalpy changes associated with phase transitions (e.g., melting).

Methodology:

- **Sample and Reference Preparation:** A small, accurately weighed sample of **monoethyl adipate** is placed in a sample pan, and an empty pan is used as a reference.
- **Heating Program:** The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).
- **Heat Flow Measurement:** DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Heat Capacity Calculation:** The heat capacity of the sample is proportional to the difference in heat flow between the sample and a baseline run (with empty pans). A standard material with a known heat capacity (e.g., sapphire) is used for calibration.
- **Enthalpy of Fusion (Melting):** As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion ( $\Delta_{\text{fus}} H^\circ$ ), which is calculated by integrating the peak.

## Synthesis of Monoethyl Adipate

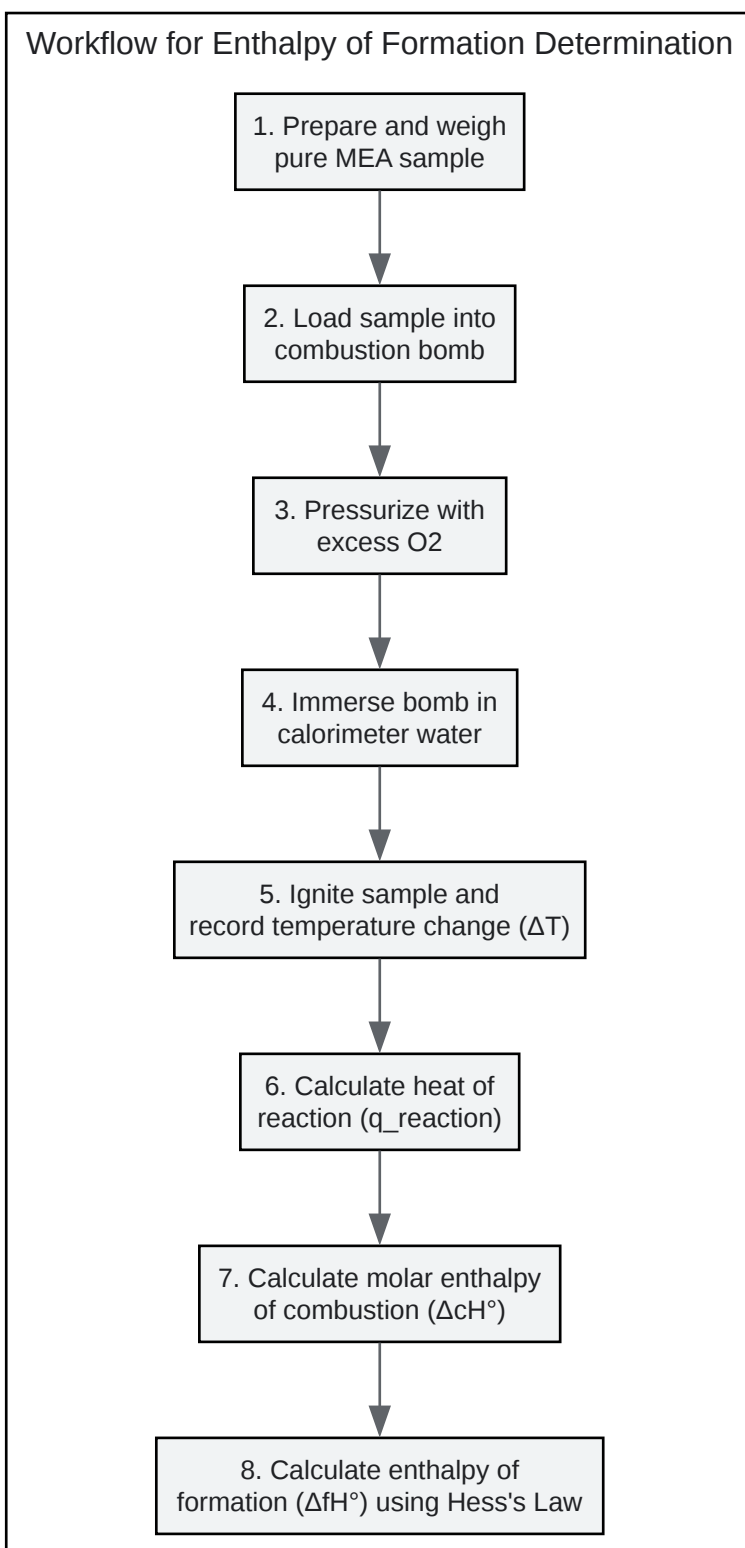
**Monoethyl adipate** is commonly synthesized via the Fischer-Speier esterification of adipic acid with ethanol, using an acid catalyst such as sulfuric acid.[6][7] The reaction is an equilibrium-driven process.



The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[8]

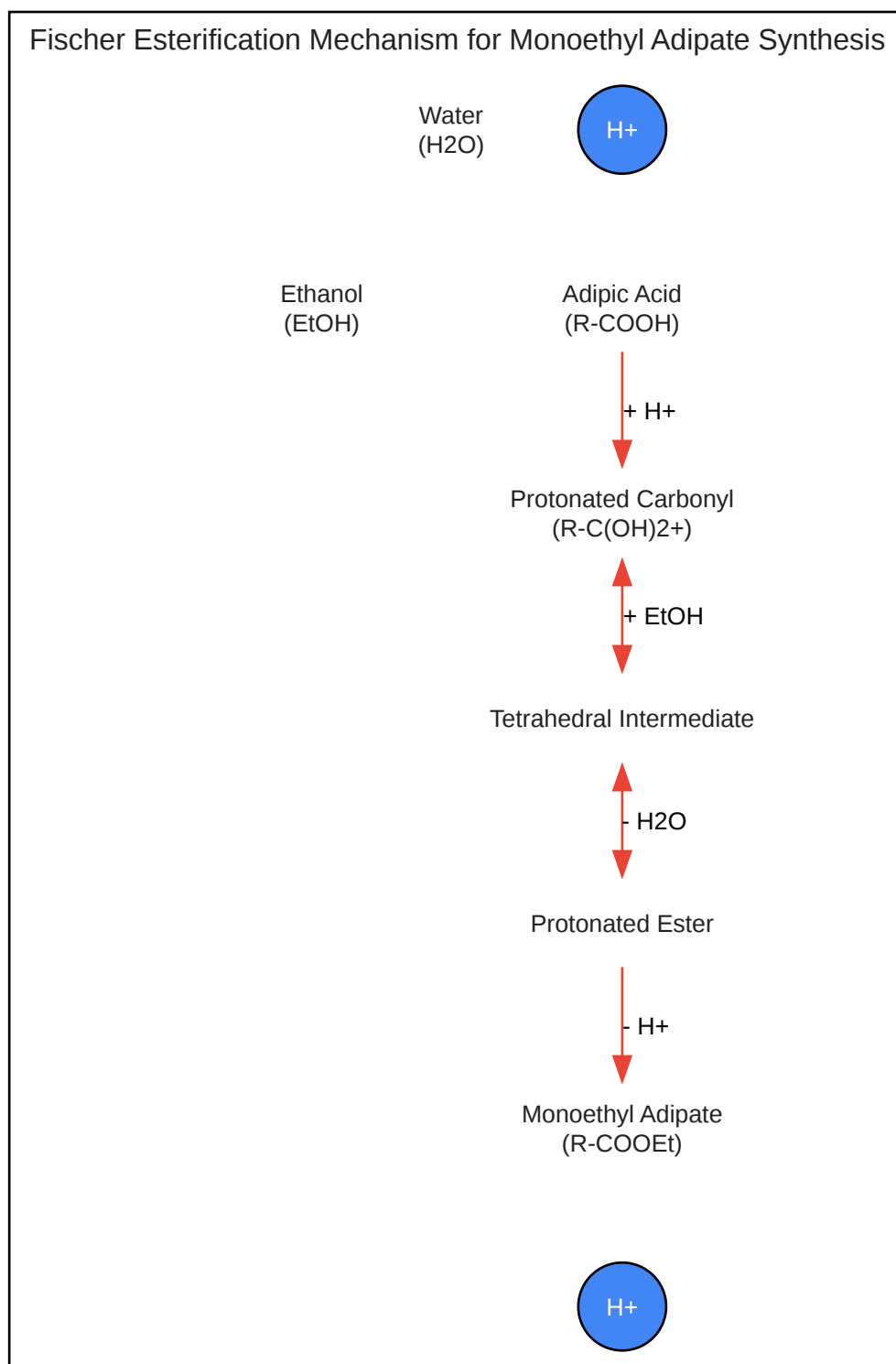
## Visualizations

The following diagrams illustrate key experimental and chemical processes related to **monoethyl adipate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for combustion calorimetry.



[Click to download full resolution via product page](#)

Caption: Fischer esterification mechanism.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Monoethyl Adipate synthesis - chemicalbook [chemicalbook.com]
- 2. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]
- 3. Monoethyl adipate | Benchchem [benchchem.com]
- 4. Mono ethyl adipate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Mono ethyl adipate [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Thermochemical data for monoethyl adipate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234035#thermochemical-data-for-monoethyl-adipate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)